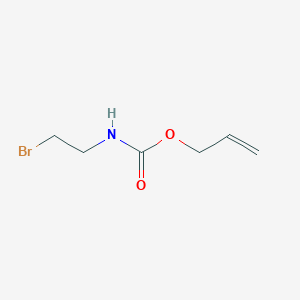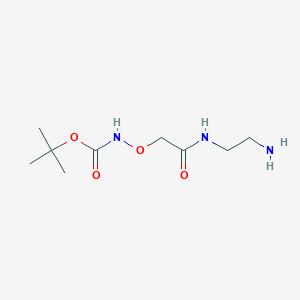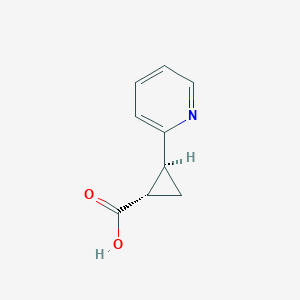![molecular formula C26H12Br4 B8136992 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8136992.png)
3,6,11,14-Tetrabromodibenzo[a,c]triphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,11,14-Tetrabromodibenzo[a,c]triphenylene is a polycyclic aromatic hydrocarbon derivative with the molecular formula C26H12Br4. This compound is known for its unique structure, which includes four bromine atoms attached to a dibenzo[a,c]triphenylene core.
准备方法
Synthetic Routes and Reaction Conditions: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene can be synthesized through the bromination of dibenzo[a,c]triphenylene. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .
化学反应分析
Types of Reactions: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
3,6,11,14-Tetrabromodibenzo[a,c]triphenylene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of bromination on polycyclic aromatic hydrocarbons.
Biology and Medicine: The compound is investigated for its potential biological activity, including its interactions with biological macromolecules.
Industry: It may be used in the development of new materials, such as organic semiconductors or flame retardants
作用机制
The mechanism of action of 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene involves its interaction with molecular targets through its bromine atoms and aromatic core. These interactions can lead to various effects, such as changes in the electronic properties of the compound or its binding affinity to specific biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
- 2,7,10,15-Tetrabromodibenzo[g,p]chrysene
- Dibenzo[a,c]triphenylene, 2,7,10,15-tetrabromo-
Comparison: 3,6,11,14-Tetrabromodibenzo[a,c]triphenylene is unique due to its specific bromination pattern and the resulting chemical propertiesFor instance, the position of bromine atoms can significantly influence the compound’s electronic properties and its interactions with other molecules .
属性
IUPAC Name |
5,10,18,23-tetrabromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-21(9-13)22-10-14(28)3-7-19(22)26-20-8-4-16(30)12-24(20)23-11-15(29)2-6-18(23)25(17)26/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDGYKZONKVZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Br4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-((2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)-3-fluoroaniline](/img/structure/B8136910.png)
![(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B8136913.png)
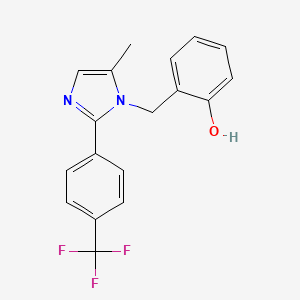
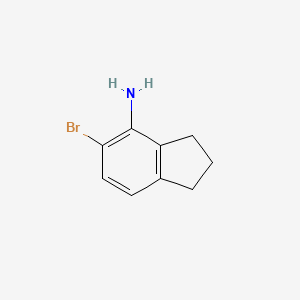
![2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B8136931.png)
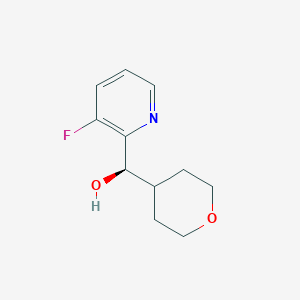
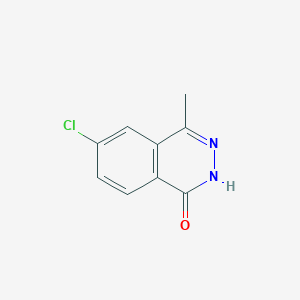
![2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B8136940.png)
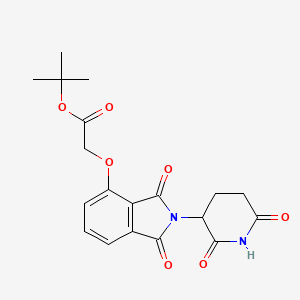
![(2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine](/img/structure/B8136950.png)
![2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B8136957.png)
